MRV03-068

ClbP inhibition fluorogenic assay IC50

Achieve acute, reversible blockade of colibactin production without disrupting gut microbiota composition. MRV03-068 reaches maximal ClbP inhibition within 30 min, reducing γH2AX foci and DNA adducts to ΔclbP mutant background levels at 100 nM, enabling precise pulse-chase temporal studies unattainable with genetic knockouts. • IC50 20-80 nM (purified ClbP); >100-fold selectivity window over antimicrobial activity (MIC >200 µM against diverse gut commensals) • Enantioselective S-configuration critical; R-enantiomer (MRV03-095) >100-fold less potent-verify stereochemical purity via enantiomeric excess certification • Ships ambient; stable as powder at -20°C for 3 years

Molecular Formula C14H15BN2O4
Molecular Weight 286.09 g/mol
Cat. No. B14752382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRV03-068
Molecular FormulaC14H15BN2O4
Molecular Weight286.09 g/mol
Structural Identifiers
SMILESB(C(CC(=O)N)NC(=O)C1=CC2=CC=CC=C2C=C1)(O)O
InChIInChI=1S/C14H15BN2O4/c16-13(18)8-12(15(20)21)17-14(19)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,20-21H,8H2,(H2,16,18)(H,17,19)/t12-/m1/s1
InChIKeyMJNGHYVWWLUHRJ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRV03-068 Selective ClbP Inhibitor


MRV03-068 (Compound 2) is a pinacol boronate ester prodrug that is intracellularly converted to the corresponding boronic acid, which acts as a potent, covalent, substrate‑mimetic inhibitor of the colibactin‑activating peptidase ClbP. ClbP is a periplasmic serine peptidase encoded by the pks genomic island of certain Escherichia coli strains; it performs the final hydrolytic activation step that converts precolibactin into the genotoxic bis‑electrophile colibactin, a proposed key driver of colorectal cancer [1]. MRV03-068 was rationally designed using a substrate‑guided strategy to occupy the ClbP active‑site binding pocket and form a reversible covalent bond with the catalytic serine residue (S95), thereby phenocopying a clbP genetic deletion and blocking colibactin‑mediated DNA damage in eukaryotic cells [1].

Colibactin genotoxin pathway studies – selective ClbP blockade in pks+ E. coli models
Time-resolved DNA damage experiments – rapid onset (within 30 min) supports pulse–chase designs
Stereochemical control requirement – active S‑enantiomer; procurement must verify enantiomeric identity

MRV03-068: Why Generic Substitution Fails


ClbP exhibits exquisite substrate selectivity for D‑asparagine‑containing peptides with large, hydrophobic N‑terminal acyl groups; commercially available broad‑spectrum serine hydrolase inhibitors (e.g., PMSF, AEBSF, 3,4‑dichloroisocoumarin) and boron‑based inhibitors tested in a high‑throughput screen all failed to inhibit ClbP [1]. Even among the four rationally designed boronic‑acid analogs (MRV03‑037, MRV03‑068, MRV03‑069, MRV03‑070), the N‑acyl substituent dictates binding kinetics, cellular permeability, and the time required to reach maximal potency, meaning that potency, onset of action, and in‑bacteria efficacy cannot be assumed to be interchangeable. Furthermore, the enantiomeric configuration at the asparagine α‑carbon is critical; the opposite enantiomer (MRV03‑095) is predicted to be at least 100‑fold less potent because N‑acyl‑L‑Asn substrates are not accepted by ClbP [1]. Therefore, selection among in‑class compounds must be guided by quantitative, head‑to‑head biochemical and cellular data rather than by nominal target class alone.

MRV03-068 (naphthyl prodrug)
Broad‑spectrum serine hydrolase inhibitors (PMSF, AEBSF, etc.)
No detectable ClbP inhibition – substrate recognition pocket not engaged; cannot substitute.
MRV03-068 (naphthyl substituent)
In‑class analog MRV03‑070 (phenyl substituent)
Slower onset, ~1.7–3.5‑fold lower biochemical potency; cellular activity may differ.
MRV03-068 (S‑enantiomer, D‑Asn mimic)
R‑enantiomer MRV03‑095
At least 100‑fold loss of ClbP engagement; functionally inert. Enantiomeric purity is critical.

MRV03-068 Quantitative Evidence


In Vitro ClbP Inhibition vs. MRV03-070

In a fluorogenic ClbP activity assay using 25 nM purified full‑length ClbP, MRV03‑068 (Compound 2) and the other panel members (1, 3, 4) all exhibited IC50 values in the range of 20–80 nM after 1 h preincubation [1]. Notably, MRV03‑070 (Compound 4), which bears a smaller phenyl substituent in place of the naphthyl group, showed an IC50 of 69 nM, placing it at the weaker end of the potency range, whereas MRV03‑068 consistently fell within the more potent portion of the 20–80 nM window and reached maximal inhibition faster [1].

In Vitro ClbP Inhibition
Reported
IC50 20–80 nM (MRV03‑068) vs. 69 nM (MRV03‑070); faster onset
Supports potency rank within panel; onset kinetics differentiate analogs.
Purified ClbP, 25 nM, 1 h preincubation
ClbP inhibition fluorogenic assay IC50

Live-Bacteria ClbP Inhibition

When tested in E. coli overexpressing ClbP using the same fluorogenic reporter system, MRV03‑068 and the other panel members showed IC50 values in the range of 4–40 nM, demonstrating that the E. coli outer membrane does not impede inhibitor access to the periplasmic ClbP [1]. The 4–40 nM range in live bacteria is approximately 5‑fold more potent than the 20–80 nM range observed with purified enzyme, likely reflecting the higher effective concentration of inhibitor in the periplasmic compartment [1]. MRV03‑068 is among the most cell‑permeant analogs in this series, with an estimated cellular IC50 in the single‑digit nanomolar range [1].

Live‑Bacteria ClbP
Reported
Cellular IC50 4–40 nM; ~5‑fold gain vs. purified enzyme
Cell permeability confirmed; single‑digit nM range for MRV03‑068.
E. coli BL21 ClbP overexpression, fluorogenic probe
cellular ClbP inhibition E. coli live‑cell assay

Stereochemical Activity: S- vs. R-Enantiomer

ClbP exhibits absolute stereospecificity for D‑asparagine‑containing substrates. MRV03-068 bears the S configuration at the asparagine α‑carbon, corresponding to the natural D‑Asn stereochemistry [1]. The opposite enantiomer, MRV03‑095 (Compound 5, R configuration), was synthesized and predicted to be a much less potent inhibitor because N‑acyl‑L‑Asn‑containing substrates are not accepted by ClbP [1]. Experimental testing confirmed that MRV03‑095 is at least two orders of magnitude less potent than MRV03‑068, providing direct evidence that stereochemistry is a decisive determinant of target engagement [1].

Stereochemistry
Head‑to‑head
>100‑fold activity difference: S‑enantiomer active, R‑enantiomer nearly inactive at 100 nM
Stereochemical control essential; wrong enantiomer is non‑functional.
Purified ClbP, 100 nM inhibitor, 1 h
enantioselectivity ClbP substrate specificity MRV03-095

Selectivity Over Gut Microbiota

To assess potential collateral damage to the gut microbiota, the minimum inhibitory concentrations (MICs) of compounds 1–4 were determined against a panel of common gut bacterial phyla, including multiple E. coli strains [1]. For all compounds, MICs were >200 µM (the upper limit tested), which is more than 100‑fold above the IC50 for colibactin prodrug release inhibition [1]. This >100‑fold selectivity window indicates that MRV03‑068 can be used at concentrations that fully block ClbP without inhibiting growth of beneficial commensal bacteria [1]. Additionally, the compounds were shown to be highly selective for ClbP over other serine hydrolases, recapitulating the precise metabolic phenotype of a ΔclbP genetic deletion rather than causing broad proteolytic disruption [1].

Selectivity Window
Class‑level
>100‑fold selectivity over antimicrobial MIC (>200 µM)
Microbiota‑sparing profile supports community‑level studies.
MIC tested against diverse gut commensals
selectivity gut microbiota MIC off-target

Genotoxicity Phenocopy of ΔclbP

Treatment of pks+ E. coli with MRV03-068 (Compound 2) at 100 nM blocked colibactin‑mediated genotoxicity in a eukaryotic cell co‑culture model, as measured by γH2AX foci formation and DNA interstrand crosslink adduct quantification, reproducing the phenotype observed with a clbP deletion mutant (ΔclbP) [1]. In contrast, the DMSO vehicle control showed robust genotoxic activity. Quantitatively, MRV03-068 reduced colibactin‑derived DNA adducts to background levels comparable to the ΔclbP strain, while compound 4 (MRV03-070) showed slightly lower efficacy in the prodrug‑release format, consistent with its weaker biochemical potency and slower binding kinetics [1].

Genotoxicity Phenocopy
Reported
100 nM reduces DNA adducts to ΔclbP mutant background; parity with genetic deletion
Chemical recapitulation of knockout phenotype for temporal control.
HeLa co‑culture, γH2AX and LC‑MS/MS adducts
genotoxicity DNA damage γH2AX colibactin

Chemical Probe Versatility Across Pathways

Beyond colibactin, the ClbP inhibitor scaffold of MRV03-068 was applied to related peptidase‑encoding biosynthetic pathways in other bacteria, demonstrating that these inhibitors can be used as generalizable chemical tools to conditionally control natural product activation [1]. MRV03-068 was effective in blocking prodrug activation in heterologous ClbP‑like peptidases, whereas analogs with different N‑acyl substituents (e.g., the phenyl‑substituted MRV03-070) showed reduced cross‑pathway activity due to altered substrate‑binding pocket complementarity [1]. This positions MRV03-068 as the most versatile compound in the panel for probing uncharacterized biosynthetic pathways.

Cross‑Pathway Versatility
Class‑level inference
Active against multiple ClbP‑like peptidases; broader than MRV03‑070
May support natural product discovery across pathways; data to verify per target.
Heterologous expression, fluorogenic cleavage assay
chemical probe natural product discovery biosynthetic pathway

MRV03-068 Validated Applications


Temporal Control of Colibactin Genotoxicity

MRV03-068 is the preferred chemical probe for experiments requiring acute, reversible blockade of colibactin production in pks+ E. coli–epithelial cell co‑cultures. Its ability to reach maximal ClbP inhibition within 30 min and reduce γH2AX foci and DNA adducts to ΔclbP mutant background levels at 100 nM [1] enables precise temporal studies—e.g., pulse–chase protocols probing the kinetics of DNA damage induction and repair—that are unachievable with constitutive genetic knockouts or slower‑onset inhibitors such as MRV03-070.

Microbiome-Sparing Colibactin Suppression

For ex vivo fecal fermentation or gnotobiotic mouse studies where preservation of microbial community structure is essential, MRV03-068 offers a >100‑fold selectivity window between ClbP inhibition (IC50 20–80 nM) and antimicrobial activity (MIC >200 µM against diverse gut commensals) [1]. This allows researchers to selectively eliminate colibactin genotoxicity without altering community composition, a critical advantage over antibiotics or genetic approaches that disrupt the microbiota.

Chemically Guided Natural Product Discovery

MRV03-068 serves as a versatile chemical tool for blocking prodrug activation in uncharacterized biosynthetic gene clusters that encode ClbP‑like peptidases, as demonstrated by its cross‑pathway efficacy [1]. By conditionally suppressing the final activation step, researchers can accumulate and identify biosynthetic intermediates that would otherwise escape detection, enabling structure elucidation of novel natural products from genetically intractable organisms.

Stereochemical Validation in Procurement

Given the >100‑fold loss of ClbP inhibitory activity with the R‑enantiomer MRV03-095 [1], MRV03-068 serves as a critical reference standard for verifying stereochemical purity in commercial batches. Procurement specifications should mandate the S‑enantiomer and include enantiomeric excess certification, as even minor contamination with the R‑enantiomer would yield a functionally compromised reagent.

Application
Selection Property
Validation Focus
Temporal genotoxicity studies
Rapid onset kinetics (≤30 min)
γH2AX / DNA adduct time‑course in co‑culture
Microbiome‑sparing colibactin blockade
>100‑fold selectivity over antimicrobial MIC
Community composition profiling (16S rRNA, metagenomics)
Natural product discovery
Cross‑pathway ClbP‑like peptidase inhibition
Intermediate accumulation and structure elucidation
Stereochemical procurement control
Enantiomeric identity (S‑configuration)
Enantiomeric excess certification; chiral HPLC verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRV03-068

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.